BenchChemオンラインストアへようこそ!

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

Staphylococcus aureus quorum sensing inhibition peptide synthesis

This is the synthetic heptapeptide H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (YSPWTNF), the validated free acid form of the RNAIII-inhibiting peptide (RIP). Unlike the amide form (YSPWTNF-NH₂) or unvalidated derivatives, this sequence has demonstrated consistent in vivo efficacy against S. aureus pathogenesis, including cellulitis, keratitis, osteomyelitis, and septic arthritis. It serves as the essential benchmark for quorum-sensing disruption research, enabling reproducible inhibition of TRAP phosphorylation and RNAIII synthesis. Procure the correct free acid form to avoid confounding variables in biofilm, antibiotic synergy, and medical device coating studies.

Molecular Formula C45H55N9O12
Molecular Weight 914 g/mol
CAS No. 228544-21-6
Cat. No. B1353953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
CAS228544-21-6
Molecular FormulaC45H55N9O12
Molecular Weight914 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O
InChIInChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66)/t24-,30+,32+,33+,34+,35+,36+,38+/m1/s1
InChIKeyPMLYXWFMGMYGHQ-PIXADCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (CAS 228544-21-6): Heptapeptide RNAIII-Inhibiting Peptide for Staphylococcus aureus Pathogenesis Research


H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (CAS 228544-21-6), also known as RNAIII-inhibiting peptide (RIP) free acid with the single-letter sequence YSPWTNF, is a synthetic heptapeptide originally derived from the native RIP sequence YSPXTNF isolated from coagulase-negative staphylococci [1]. This compound functions as a quorum-sensing inhibitor that disrupts Staphylococcus aureus pathogenesis by competing with RNAIII-activating protein (RAP) and inhibiting phosphorylation of the target of RAP (TRAP), thereby suppressing agr-regulated toxin production and biofilm formation [1]. The compound is commercially available as the free acid form with molecular formula C45H55N9O12 and molecular weight 913.97 g/mol .

Why H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (228544-21-6) Cannot Be Substituted with Generic RIP Analogs or Other Quorum-Sensing Inhibitors


The heptapeptide YSPWTNF represents a specific synthetic analogue of the native RIP sequence YSPXTNF, and not all RIP derivatives exhibit equivalent in vivo efficacy despite sharing in vitro RNAIII inhibitory activity. The sequence specificity is critical: the native RIP contains an unidentified residue X at position 5, while YSPWTNF substitutes this with threonine, yielding a fully defined and reproducible synthetic product [1]. Furthermore, studies have demonstrated that certain RIP derivatives which inhibited RNAIII synthesis in vitro failed to suppress S. aureus infections in vivo, underscoring that in vitro potency alone is an unreliable predictor of therapeutic efficacy and that substitution with unvalidated analogs may compromise experimental outcomes [2]. Additionally, the free acid form (H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH) differs from the amide form (YSPWTNF-NH₂) in stability and recommended application, and procurement of the incorrect form may introduce confounding variables in research protocols [3].

Quantitative Comparative Evidence for H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (YSPWTNF) versus RIP Analogs and Derivatives


YSPWTNF versus Native RIP (YSPXTNF): Defined Sequence Enables Reproducible Synthetic Production

The native RNAIII-inhibiting peptide isolated from coagulase-negative staphylococci was identified with the sequence YSPXTNF, where X represents an unidentified residue [1]. The synthetic analogue YSPWTNF replaces this unknown residue with tryptophan (W) at position 5, producing a chemically defined, fully characterized compound suitable for reproducible synthesis and quality-controlled procurement [1].

Staphylococcus aureus quorum sensing inhibition peptide synthesis

Amide Form (YSPWTNF-NH₂) versus Free Acid Form (YSPWTNF-OH): Superior Stability of Amide Form for In Vivo Applications

The free acid form H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is the primary commercial reference compound, but the amide-modified derivative YSPWTNF-NH₂ exhibits enhanced stability and is explicitly recommended for in vivo use [1]. The amide form demonstrated a profound therapeutic effect on survival rate in a murine sepsis model, with 67% survival at day 20 compared to 0% survival by day 3 in untreated infected control mice [2].

peptide stability in vivo efficacy Staphylococcus aureus

YSPWTNF versus YKPITNF Derivative: Both Demonstrate In Vivo Efficacy in Cellulitis Model

RIP derivatives were designed and tested for their ability to inhibit RNAIII in vitro and cellulitis in vivo. A derivative containing lysine and isoleucine substitutions at positions 2 and 4 (YKPITNF) was identified as an effective inhibitor of S. aureus infections in vivo alongside YSPWTNF [1]. However, not all peptides that inhibited RNAIII in vitro also inhibited infection in vivo, demonstrating that in vivo validation is essential and that YSPWTNF serves as a validated benchmark compound for derivative studies [1].

Staphylococcus aureus cellulitis peptide derivatives

RIP (YSPWTNF-NH₂) Synergy with Conventional Antibiotics in Murine Sepsis Model

RNAIII-inhibiting peptide (RIP, YSPWTNF-NH₂) demonstrates synergistic activity when combined with conventional antibiotic therapies in a murine model of staphylococcal sepsis [1]. The combination of RIP with clinically used antibiotics enhanced therapeutic efficacy beyond what either agent could achieve alone, and RIP contributes to reduced S. aureus exotoxins production [1].

antibiotic synergy Staphylococcus aureus sepsis

Validated Research and Industrial Application Scenarios for H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (YSPWTNF)


Benchmark Reference Compound for Structure-Activity Relationship Studies of RIP Derivatives

YSPWTNF serves as the validated synthetic analogue against which novel RIP derivatives can be compared. Studies have shown that not all peptides inhibiting RNAIII in vitro suppress infection in vivo, making YSPWTNF an essential positive control and benchmark compound for structure-activity relationship investigations [1]. Researchers can use this compound to establish baseline in vitro RNAIII inhibition and in vivo efficacy before evaluating modified sequences such as YKPITNF.

Quorum-Sensing Disruption and Biofilm Inhibition in Staphylococcal Infection Models

RIP (YSPWTNF) inhibits S. aureus pathogenesis by competing with RAP and inhibiting TRAP phosphorylation, leading to reduced bacterial adhesion to mammalian cells and plastic surfaces [1]. This mechanism makes the compound suitable for investigating quorum-sensing disruption in biofilm-related infections including cellulitis, keratitis, septic arthritis, osteomyelitis, and mastitis in appropriate animal models [1].

Combination Therapy Studies with Conventional Antibiotics in Sepsis Models

RIP demonstrates synergistic activity with clinically used antibiotics in murine models of staphylococcal sepsis, enhancing therapeutic efficacy while reducing exotoxin production [2]. This scenario is particularly relevant for researchers investigating strategies to overcome antibiotic resistance or reduce antibiotic dosing through adjunctive quorum-sensing inhibition.

Anti-Biofilm Coating Development for Medical Device Applications

RIP (YSPWTNF) has been utilized as an anti-biofilm coating for polymer surfaces such as polyvinylidene fluoride (PVDF), demonstrating its potential application in preventing medical device-associated staphylococcal infections [3]. This industrial application scenario extends beyond basic research into translational biomaterials development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.